molecular formula C8H3Cl2F2NO B1413273 2,3-Dichloro-4-(difluoromethoxy)benzonitrile CAS No. 1803788-55-7

2,3-Dichloro-4-(difluoromethoxy)benzonitrile

Cat. No.: B1413273
CAS No.: 1803788-55-7
M. Wt: 238.01 g/mol
InChI Key: YHXVNSXKVFFFKJ-UHFFFAOYSA-N
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Description

2,3-Dichloro-4-(difluoromethoxy)benzonitrile is a halogenated benzonitrile derivative characterized by chloro substituents at the 2- and 3-positions of the aromatic ring and a difluoromethoxy (-OCF₂) group at the 4-position. Its molecular formula is C₈H₃Cl₂F₂NO, with a molar mass of 234.02 g/mol.

Properties

IUPAC Name

2,3-dichloro-4-(difluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F2NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXVNSXKVFFFKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)Cl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 2,3-dichlorobenzonitrile with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of amines and alcohols.

  • Substitution: Generation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry

2,3-Dichloro-4-(difluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:

  • Nucleophilic Substitution : Chlorine atoms can be substituted by nucleophiles such as amines or thiols.
  • Coupling Reactions : It can engage in coupling reactions (e.g., Suzuki or Heck reactions) to create larger molecular frameworks.

Biology

In biological research, this compound has been investigated for its potential interactions with biomolecules:

  • Enzyme Inhibition : It has shown promise as an inhibitor of enzymes crucial for metabolic processes, particularly acetyl-CoA carboxylase (ACC), which is significant in lipid metabolism.
  • Protein-Ligand Interactions : The compound's ability to bind with specific proteins can influence various biochemical pathways.

Medicine

The pharmacological applications of this compound are noteworthy:

  • Antitumor Activity : Preliminary studies indicate it may have antitumor properties by modulating cell cycle-related proteins.
  • Anti-inflammatory Effects : Research suggests it can reduce pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.

Data Tables

Application AreaSpecific UseMechanism
ChemistryIntermediate for synthesisNucleophilic substitution and coupling reactions
BiologyEnzyme inhibitorInhibition of ACC affecting lipid metabolism
MedicineAntitumor and anti-inflammatory agentModulation of cell signaling pathways

Antitumor Activity in AML Cells

A study focusing on acute myeloid leukemia (AML) demonstrated that compounds structurally related to this compound could induce differentiation of AML cells. This was evidenced by an increase in CD11b positive cells, suggesting a potential mechanism for promoting true stimulation rather than mere accumulation .

Inflammation Modulation

Another investigation highlighted the ability of similar compounds to inhibit the release of TNF-α in lung tissue. This significant anti-inflammatory effect points toward therapeutic applications for conditions characterized by excessive inflammation .

Mechanism of Action

The mechanism by which 2,3-Dichloro-4-(difluoromethoxy)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzonitrile Derivatives

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with similar benzonitrile derivatives:

Compound Name Substituents Molecular Formula Key Structural Features
2,3-Dichloro-4-(difluoromethoxy)benzonitrile 2-Cl, 3-Cl, 4-OCF₂ C₈H₃Cl₂F₂NO Adjacent chloro groups; bulky difluoromethoxy
2,6-Dichloro-4-fluorobenzonitrile 2-Cl, 6-Cl, 4-F C₇H₂Cl₂FN Para-substituted chloro and fluoro groups
4-Ethoxy-2,3-difluorobenzonitrile 4-OCH₂CH₃, 2-F, 3-F C₉H₇F₂NO Ethoxy group; vicinal fluoro substituents
4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile 4-OCH₂CF₃Cl C₁₀H₇ClF₃NO Complex trifluoroethoxy group with chlorine

Key Observations :

  • Substituent Positions : The target compound’s 2,3-dichloro arrangement creates steric and electronic effects distinct from para-substituted analogs (e.g., 2,6-dichloro-4-fluorobenzonitrile ).
  • Functional Groups : The difluoromethoxy group (-OCF₂) is more electron-withdrawing than ethoxy (-OCH₂CH₃) but less sterically demanding than the trifluoroethoxy group (-OCH₂CF₃Cl) in .

Physicochemical Property Analysis

Property This compound 2,6-Dichloro-4-fluorobenzonitrile 4-Ethoxy-2,3-difluorobenzonitrile 4-(2-Chloro-1,1,2-trifluoroethoxy)benzonitrile
Boiling Point Estimated 290–310°C Not reported Not reported 298.8°C (predicted)
Density ~1.4–1.5 g/cm³ Not reported Not reported 1.354 g/cm³ (predicted)
Solubility Low in water; high in polar aprotic solvents Likely similar Likely similar Low water solubility

Inferences :

  • The target’s density is expected to exceed that of ethoxy-substituted analogs due to heavier halogens (Cl vs. F) .
  • The boiling point may be lower than ’s due to the smaller -OCF₂ group compared to -OCH₂CF₃Cl.

Reactivity and Application Contexts

Reactivity Profile :

  • Nitrile Group : Enhances electron deficiency, facilitating metal-catalyzed cross-couplings (e.g., Suzuki or Ullmann reactions).
  • Difluoromethoxy : Stabilizes intermediates via electron withdrawal, similar to trifluoroethoxy in .

Biological Activity

2,3-Dichloro-4-(difluoromethoxy)benzonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the following features:

  • Benzonitrile core : A nitrile group attached to a benzene ring.
  • Chlorine and difluoromethoxy substituents : These halogenated groups are known to influence the compound's biological activity.

Research indicates that this compound may interact with various biological targets, including:

  • Phosphodiesterase Inhibition : The compound has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic AMP (cAMP), affecting processes such as inflammation and neuronal signaling .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against a range of pathogens. The mechanism involves inducing stress on the bacterial cell envelope, disrupting proton motive force (PMF), and leading to cell death .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Activity IC50 Value (µM) Target Reference
PDE4D Inhibition0.39Phosphodiesterase 4D
Antibacterial Activity10Enteric Pathogens
Cytotoxicity against Tumor CellsNot DeterminedVarious Cancer Cell Lines

Case Studies

  • PDE4D Inhibition in Neurodegenerative Diseases :
    • A study demonstrated that selective PDE4D inhibitors could enhance cognitive functions and have potential therapeutic effects in conditions like Alzheimer’s disease (AD). The inhibition of PDE4D by compounds similar to this compound was associated with improved memory consolidation and reduced neuroinflammation .
  • Antibacterial Efficacy :
    • In vivo studies showed that the compound effectively reduced bacterial load in murine models infected with enteric pathogens. The mechanism involved significant disruption of bacterial PMF, leading to cell death without developing stable resistance .
  • Cytotoxic Effects on Cancer Cells :
    • Research indicated that this compound exhibited selective cytotoxicity against certain cancer cell lines while sparing normal cells. This selectivity was attributed to its interaction with cell cycle-related proteins, indicating potential for anticancer therapy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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